4-Chlorophthalazine-6-carbonitrile

Description

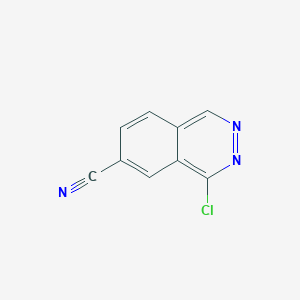

4-Chlorophthalazine-6-carbonitrile is a heterocyclic aromatic compound featuring a phthalazine core substituted with a chlorine atom at position 4 and a carbonitrile group (-C≡N) at position 5. Phthalazines are bicyclic systems containing two nitrogen atoms in a 1,2-diazine arrangement, which confer unique electronic and steric properties. The chloro and nitrile substituents enhance the compound's reactivity, making it a versatile intermediate in pharmaceutical synthesis and materials science.

Properties

Molecular Formula |

C9H4ClN3 |

|---|---|

Molecular Weight |

189.60 g/mol |

IUPAC Name |

4-chlorophthalazine-6-carbonitrile |

InChI |

InChI=1S/C9H4ClN3/c10-9-8-3-6(4-11)1-2-7(8)5-12-13-9/h1-3,5H |

InChI Key |

MFPUKWNRUOFCGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=NC(=C2C=C1C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chlorophthalazine with cyanogen bromide under controlled conditions .

Industrial Production Methods: Industrial production of 4-Chlorophthalazine-6-carbonitrile often employs large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophthalazine-6-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines and thiols.

Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

Substitution: Formation of 4-aminophthalazine-6-carbonitrile.

Reduction: Conversion to 4-chlorophthalazine-6-amine.

Oxidation: Production of 4-chlorophthalazine-6-carboxylic acid.

Scientific Research Applications

4-Chlorophthalazine-6-carbonitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting cancer cells.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of 4-Chlorophthalazine-6-carbonitrile involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth . This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs in the Pyridazine and Quinoline Families

Pyridazine Derivatives

- 6-Chloropyridazine-4-carbonitrile (CAS: 1780924-86-8): This pyridazine derivative shares the chlorinated nitrile motif but differs in the core structure (pyridazine vs. phthalazine). Pyridazines have two adjacent nitrogen atoms, leading to distinct electronic effects compared to the fused bicyclic system of phthalazines.

- 5-Amino-6-chloropyridazine-4-carbonitrile (C₅H₃ClN₄): The addition of an amino group at position 5 increases polarity and hydrogen-bonding capacity, which may enhance biological activity. Its molecular weight (156.56 g/mol) is lower than that of 4-Chlorophthalazine-6-carbonitrile, implying differences in pharmacokinetic properties .

Quinoline and Quinazoline Derivatives

- The quinoline core, a fused benzene-pyridine system, offers greater aromatic stability than phthalazine .

- 4-Chloro-6-nitroquinoline-3-carbonitrile (, Entry 15): The nitro group at position 6 is a strong electron-withdrawing substituent, which could increase acidity (lower pKa) and oxidative stability. Such modifications are critical in designing explosives or agrochemicals .

Substituent Effects on Physicochemical Properties

Key substituents (chloro, nitrile, methoxy, nitro) significantly influence properties:

*Calculated based on molecular formula.

†From structurally similar pyridazine derivatives .

- Chloro Groups : Enhance lipophilicity and electrophilic substitution reactivity.

- Nitrile Groups : Increase dipole moments and participate in click chemistry or nucleophilic additions.

- Nitro/Methoxy Groups : Modify electronic density and stability; nitro groups may confer explosive properties .

Biological Activity

4-Chlorophthalazine-6-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the phthalazine family, characterized by a bicyclic structure that includes a nitrogen-containing ring. Its chemical formula is C10H6ClN3, and it exhibits properties typical of heterocyclic compounds, which are often associated with diverse biological activities.

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter protein function and signaling pathways involved in cell growth and survival.

Key Mechanisms Identified:

- Inhibition of AKT Pathway: Research indicates that this compound exhibits significant inhibitory effects on the AKT2/PKBβ kinase, a critical player in oncogenic signaling pathways associated with glioma malignancy. The compound demonstrated an IC50 value of approximately 12 µM against AKT2, highlighting its potential as a therapeutic agent for glioblastoma treatment .

- Antiproliferative Activity: In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of GL261 glioblastoma cells with an effective concentration (EC50) of 20 µM .

Biological Assays and Findings

Numerous studies have evaluated the biological activity of this compound through various assays. Below are selected findings from key research articles:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Inhibition of Glioma Growth:

A study involving patient-derived glioma stem cells demonstrated that treatment with this compound led to significant inhibition of neurosphere formation, suggesting its potential as a therapeutic agent targeting glioblastoma stem cells . -

Selectivity Towards Cancer Cells:

When tested against non-cancerous cell lines, this compound exhibited significantly lower cytotoxicity, indicating a favorable selectivity profile that could minimize adverse effects during treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.